N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide
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Description
N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide, also known as DBIBB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBIBB belongs to the class of benzimidazole sulfonamide derivatives and has been found to exhibit promising biological activities.
Scientific Research Applications
Applications in Photodynamic Therapy and Cancer Treatment
Research has indicated that certain benzenesulfonamide derivatives, particularly those involving benzimidazole rings, exhibit promising properties for medical applications. For instance, a study by Pişkin, Canpolat, and Öztürk (2020) highlighted the synthesis and characterization of a zinc phthalocyanine substituted with benzenesulfonamide derivative groups. The compound demonstrated significant potential as a Type II photosensitizer in photodynamic therapy, particularly for cancer treatment, due to its high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Influence on DNA Interactions
Complexes involving copper(II) and various sulfonamide derivatives have been studied for their DNA binding, cleaving properties, and potential anticancer activities. González-Álvarez et al. (2013) discovered that the type of N-sulfonamide derivative significantly influences the interaction with DNA and the compound's ability to inflict DNA damage, a crucial factor in designing anticancer drugs (González-Álvarez et al., 2013).
Synthetic Building Blocks in Chemistry
Derivatives of benzimidazole and benzothiazole, closely related to the benzimidazolyl group in the queried compound, have been utilized as building blocks in the synthesis of various heterocycles. Darweesh et al. (2016) illustrated the use of enaminosulfones derived from benzimidazole for constructing novel heterocycles, demonstrating the versatility and potential of such compounds in chemical synthesis (Darweesh, Mekky, Salman, & Farag, 2016).
properties
IUPAC Name |
N-(5,6-dimethyl-1-propylbenzimidazol-4-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c1-4-9-22-11-20-18-16(22)10-12(2)13(3)17(18)21-25(23,24)15-7-5-14(19)6-8-15/h5-8,10-11,21H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZCJJSISNCZIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=CC=C(C=C3)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide |
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